molecular formula C17H12O4 B11840743 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde CAS No. 820209-64-1

4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde

Cat. No.: B11840743
CAS No.: 820209-64-1
M. Wt: 280.27 g/mol
InChI Key: ZJRPEWLQKZTXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-4-carbaldehyde with appropriate benzaldehyde derivatives. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde may involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzoic acid.

    Reduction: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Heterocyclic Compounds :
    • Pyranones : The compound can be utilized in the synthesis of pyranones through reactions like the oxa-Diels-Alder reaction. This method highlights the utility of benzaldehyde derivatives in forming complex cyclic structures, which are essential in organic synthesis.
    • Pyrazolo[3,4-b]pyridines : It has been shown that 4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde can react with amino-pyrazoles to yield pyrazolo[3,4-b]pyridines, compounds known for their pharmacological activities.
  • Modification of Biomolecules :
    • The reactivity of this compound allows for modifications of biomolecules, making it a useful tool in chemical biology. For instance, derivatives have been synthesized to create probes for biological systems or to modify bioactive compounds.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has demonstrated that derivatives of benzaldehydes exhibit antimicrobial properties. For example, certain analogues derived from this compound were tested against various bacterial strains, showing significant activity comparable to established antibiotics like ciprofloxacin .
  • Cytotoxicity Studies :
    • Preliminary studies have indicated that compounds related to this compound exhibit cytotoxic properties against human cancer cells. This aspect is critical for developing new anticancer agents .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDerivatives showed good-to-excellent activity against bacteria such as Bacillus subtilis and Escherichia coli, with some compounds outperforming traditional antibiotics .
Cytotoxicity EvaluationCompounds derived from this compound were tested on human cancer cells, revealing significant cytotoxic effects and potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
  • 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
  • Coumarinyl chalcones

Comparison

4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde is unique due to the presence of both a methoxy group and a benzaldehyde group on the chromen-2-one structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Similar compounds may share some structural features but differ in their specific functional groups and resulting activities .

Biological Activity

4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde, a compound belonging to the class of benzopyran derivatives, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H14O3, with a molecular weight of approximately 254.28 g/mol. Its structure features a benzaldehyde moiety linked to a benzopyran ring, which is known for various biological activities.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cells. In vitro studies have demonstrated that such compounds can protect against oxidative damage in various cell lines, including Vero cells .

2. Antimicrobial Activity

Benzopyran derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, studies have reported that related compounds possess inhibitory effects on bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often below 25 μM . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Inhibition of Enzymes

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in various diseases:

  • Cholinesterase Inhibition : Similar benzopyran compounds have shown activity against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
  • Monoamine Oxidase Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant for managing mood disorders and neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Study 1: Antioxidant and Cytotoxicity Evaluation

In a study assessing the antioxidant capacity and cytotoxicity of various benzopyran derivatives, it was found that compounds with similar structures to this compound exhibited significant protective effects against H₂O₂-induced cytotoxicity in Vero cells at concentrations up to 100 μg/mL .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial efficacy of benzopyran derivatives revealed that certain compounds demonstrated potent activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics like ciprofloxacin . This suggests that these compounds could be developed into new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS).
  • Enzyme Inhibition : Structural features facilitate binding to active sites on enzymes like AChE and MAO, inhibiting their activity.
  • Membrane Disruption : The lipophilic nature of the compound aids in penetrating microbial membranes, leading to cell death.

Properties

CAS No.

820209-64-1

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

4-(6-methoxy-2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C17H12O4/c1-20-13-6-7-16-15(8-13)14(9-17(19)21-16)12-4-2-11(10-18)3-5-12/h2-10H,1H3

InChI Key

ZJRPEWLQKZTXEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.